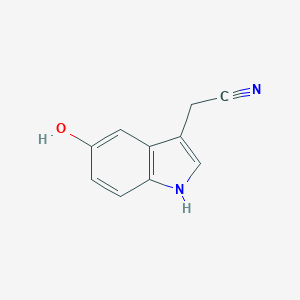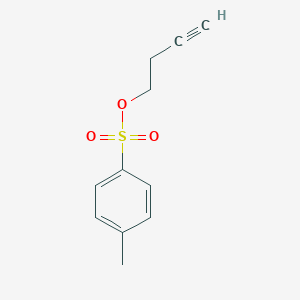
3-Butinyl-p-toluolsulfonat
Übersicht
Beschreibung
3-Butynyl p-toluenesulfonate: is an organic compound with the molecular formula C11H12O3S . It is a derivative of p-toluenesulfonic acid, where the sulfonate group is esterified with 3-butyn-1-ol. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-Butynyl p-toluenesulfonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics
Wirkmechanismus
Target of Action
3-Butynyl p-toluenesulfonate, also known as but-3-ynyl 4-methylbenzenesulfonate, is a chemical compound that has been studied for its potential dopaminergic activity . This suggests that its primary targets may be dopamine receptors, particularly the D2 receptor .
Mode of Action
Studies have suggested that it may interact with dopamine d2 receptors . This interaction could potentially alter the function of these receptors, leading to changes in neurotransmission and neuronal activity.
Biochemical Pathways
The biochemical pathways affected by 3-Butynyl p-toluenesulfonate are likely related to dopamine signaling, given its potential dopaminergic activity . Dopamine is a key neurotransmitter involved in various physiological processes, including motor control, reward, and reinforcement. Alterations in dopamine signaling can have significant downstream effects on these processes.
Result of Action
The molecular and cellular effects of 3-Butynyl p-toluenesulfonate’s action are likely to be related to its potential interaction with dopamine D2 receptors . By interacting with these receptors, the compound could potentially influence dopamine signaling and thereby affect various physiological processes controlled by this neurotransmitter.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Butynyl p-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonyl chloride with 3-butyn-1-ol. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 3-butynyl p-toluenesulfonate follows a similar route but on a larger scale. The process involves the continuous addition of p-toluenesulfonyl chloride to a solution of 3-butyn-1-ol and triethylamine in a suitable solvent. The reaction mixture is then stirred and cooled to maintain the desired temperature. After completion, the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Butynyl p-toluenesulfonate can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile. Common nucleophiles include amines, thiols, and alkoxides.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Reduction Reactions: The triple bond in the butynyl group can be reduced to form alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or diisopropylethylamine in solvents such as tetrahydrofuran or dimethylformamide.
Reduction Reactions: Hydrogen gas with palladium on carbon or Lindlar’s catalyst in ethanol or methanol.
Major Products:
Substitution Reactions: Products include azides, thiols, and ethers.
Coupling Reactions: Products are typically substituted alkynes or alkenes.
Reduction Reactions: Products include alkenes or alkanes depending on the extent of reduction
Vergleich Mit ähnlichen Verbindungen
3-Butyn-1-ol: The alcohol precursor used in the synthesis of 3-butynyl p-toluenesulfonate.
p-Toluenesulfonyl Chloride: The sulfonyl chloride precursor used in the synthesis.
3-Butynyl Methanesulfonate: A similar compound where the sulfonate group is derived from methanesulfonic acid.
Uniqueness: 3-Butynyl p-toluenesulfonate is unique due to its combination of a butynyl group and a p-toluenesulfonate group, which provides both reactivity and stability. This makes it particularly useful in a variety of synthetic applications, especially in forming carbon-carbon bonds through coupling reactions .
Eigenschaften
IUPAC Name |
but-3-ynyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOASOOVVADOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297461 | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23418-85-1 | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23418-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23418-85-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-3-yn-1-yl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Butynyl p-toluenesulfonate in polyacetylene electrolyte synthesis?
A: 3-Butynyl p-toluenesulfonate acts as an initiator in the non-catalyst polymerization of 2-ethynylpyridine. [, ] This means it helps initiate the chain reaction that leads to the formation of the polyacetylene polymer. This is significant because it allows for the synthesis of the polymer without the need for a metal catalyst, which can be expensive and potentially contaminate the final product.
Q2: How is the resulting polyacetylene characterized in the research?
A: The researchers utilized various spectroscopic techniques to characterize the synthesized polyacetylene. Infrared (IR) spectroscopy was employed to identify specific functional groups present in the polymer. Nuclear Magnetic Resonance (NMR) spectroscopy provided insights into the polymer's structure and composition. Additionally, UV-Visible spectroscopy helped determine the optical properties of the polyacetylene, specifically observing the characteristic absorption spectrum associated with π→ π* interband transitions starting around 800 nm, indicative of a conjugated polymer backbone. [] This thorough characterization provides valuable information about the chemical structure and properties of the synthesized material, which is crucial for understanding its potential applications in electrochemical devices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

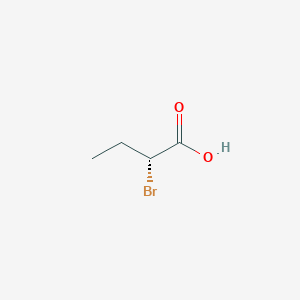
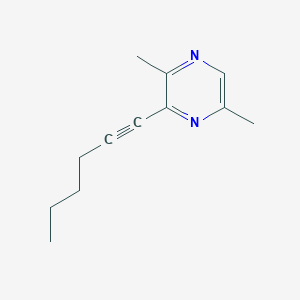
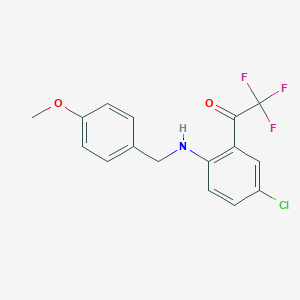
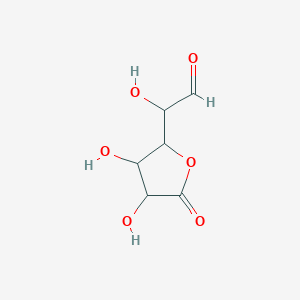
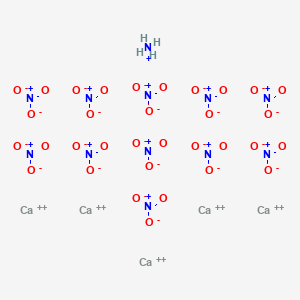
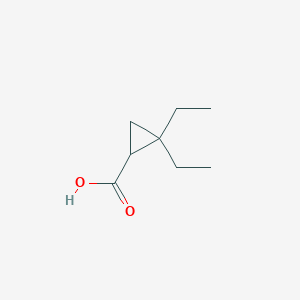
![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)

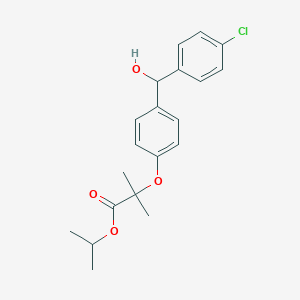
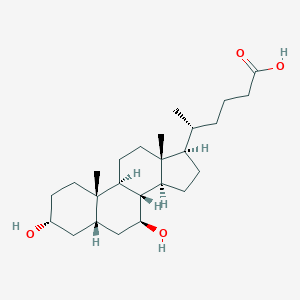

![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloro-9-oxapentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B27837.png)
